Decyl glucoside

描述

西夫拉坦匹沃酯是一种半合成的第三代头孢菌素类抗生素。它是一种西夫拉坦的 prodrug 酯,旨在提高其口服生物利用度。 该化合物对多种革兰氏阳性菌和革兰氏阴性菌有效,使其可用于治疗各种细菌感染 .

准备方法

合成路线和反应条件: 西夫拉坦匹沃酯的合成通常以 7-氨基头孢烷酸 (7-ACA) 为起始原料。该过程涉及多个步骤:

与甲基取代四唑反应: 7-ACA 与甲基取代四唑反应生成中间体。

用重氮二苯甲烷保护: 然后使用重氮二苯甲烷保护中间体。

酰胺形成: 受保护的中间体与噻唑羧酸发生酰胺化反应。

脱保护: 最后一步使用三氟乙酸脱保护,生成西夫拉坦.

工业生产方法: 西夫拉坦匹沃酯的工业生产涉及类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

反应类型: 西夫拉坦匹沃酯会经历各种化学反应,包括:

水解: 给药后,西夫拉坦匹沃酯在肠道中被水解,释放出活性化合物西夫拉坦.

取代反应: 该化合物可以发生取代反应,特别是涉及其官能团。

常用试剂和条件:

水解: 这种反应通常在肠道中水和酶的存在下发生。

取代反应: 这些反应可能涉及酸、碱或其他亲核试剂等试剂,在受控条件下进行。

形成的主要产物:

西夫拉坦: 西夫拉坦匹沃酯水解形成的主要产物.

科学研究应用

Cosmetic and Personal Care Products

Mild Surfactant Properties

Decyl glucoside is valued for its mildness and ability to act as a surfactant in personal care products. It effectively cleanses the skin and hair without causing irritation, making it suitable for sensitive skin formulations. Its low toxicity profile allows for inclusion in baby products and sensitive formulations .

Hydration and Anti-Aging Effects

Research indicates that this compound can enhance skin hydration by improving the skin's ability to retain moisture. It is also incorporated into anti-aging products due to its properties that help reduce the appearance of fine lines and wrinkles .

Stabilizer in Formulations

this compound has been studied for its role as a stabilizer in emulsions and nanosuspensions. For instance, it has been shown to stabilize resveratrol nanosuspensions, enhancing dermal delivery of active compounds .

Pharmaceutical Applications

Transdermal Drug Delivery

this compound has demonstrated efficacy in enhancing the transdermal delivery of drugs. In animal studies, it facilitated the administration of anti-cancer drugs like 5-fluorouracil through the skin, showcasing its potential in therapeutic applications .

Absorption Enhancement

Studies have highlighted this compound's ability to enhance the absorption of poorly absorbed drugs. For example, it has been shown to increase the permeability of insulin across cell monolayers, indicating potential use in diabetes management .

Toxicological Studies

Safety Assessments

The safety of this compound has been extensively reviewed. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetic formulations at concentrations typically employed in products .

Irritation Potential

Clinical studies have assessed the dermal irritation potential of this compound compared to other surfactants. Findings indicate that it exhibits lower irritation potential, making it a favorable choice for sensitive formulations .

Case Studies and Research Findings

作用机制

西夫拉坦匹沃酯通过抑制细菌细胞壁合成发挥作用。它通过与位于细菌细胞壁内的青霉素结合蛋白 (PBP) 结合来实现这一点。 PBP 在构建细胞壁中起着至关重要的作用,通过交联肽聚糖链,赋予细胞壁强度和刚度 . 通过抑制这些蛋白质,西夫拉坦匹沃酯会破坏细胞壁合成,导致细菌细胞死亡 .

相似化合物的比较

类似化合物:

西夫地托仑匹沃酯: 另一种具有类似活性范围的第三代头孢菌素。

西夫卡彭匹沃酯: 该化合物用于治疗慢性呼吸道感染,其疗效与西夫拉坦匹沃酯相当.

独特性: 西夫拉坦匹沃酯以其高口服生物利用度和对革兰氏阳性和革兰氏阴性菌的广谱活性而独树一帜。 它能够有效治疗多种细菌感染,使其成为临床环境中宝贵的抗生素 .

生物活性

Decyl glucoside is a non-ionic surfactant derived from natural sources, primarily glucose and fatty alcohols. It is widely used in cosmetic and personal care formulations due to its mildness and effectiveness as a cleansing agent. This article explores the biological activity of this compound, focusing on its safety profile, skin irritation potential, and its role in enhancing the absorption of other substances.

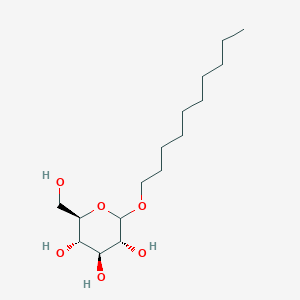

Chemical Structure and Properties

This compound (C10H22O5) is an alkyl glucoside characterized by a decyl group (a ten-carbon chain) linked to a glucose molecule. Its amphiphilic nature allows it to reduce surface tension, making it an effective surfactant.

Safety and Irritation Studies

Patch Testing and Allergic Reactions

A significant study conducted by the North American Contact Dermatitis Group examined patch test reactions to this compound among 897 patients suspected of having cosmetic-related dermatitis. The findings revealed that 5% of patients exhibited positive reactions, with 65% of those allergic to alkyl glucosides reacting to both decyl and lauryl glucosides. The study concluded that neither compound is an adequate screen for allergy to the other, indicating a need for clinicians to perform comprehensive testing when allergies are suspected .

Skin Irritation Potential

Research has indicated that this compound has a low potential for skin irritation. In vitro studies have shown that it does not significantly irritate human skin compared to harsher surfactants like sodium lauryl sulfate (SLS). The use of human skin equivalents in testing has further validated these findings, suggesting that this compound can be safely used in formulations intended for sensitive skin .

Biological Activity in Formulations

Enhancement of Absorption

This compound has been found to enhance the buccal absorption of insulin when used at concentrations of 5%. This property is particularly valuable in pharmaceutical applications where improving drug delivery through mucosal membranes is critical .

Stability in Cosmetic Formulations

A study assessing the stability of formulations containing this compound indicated that its inclusion can affect the physical stability of emulsions. For instance, formulations with varying concentrations of this compound were tested for their polydispersity index (PI), with results showing that optimal concentrations maintained stability without compromising performance .

Case Studies

- Cosmetic Products : Various case studies have documented allergic reactions associated with products containing this compound. For instance, patients reported dermatitis after using shampoos and body washes containing this surfactant, highlighting the importance of thorough ingredient disclosure on product labels .

- Dermatological Applications : In dermatology, this compound has been evaluated for its potential in treating conditions like contact dermatitis due to its mild nature compared to traditional surfactants. Clinical assessments have shown that formulations containing this compound are well tolerated by patients with sensitive skin conditions .

属性

IUPAC Name |

2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860442 | |

| Record name | Decyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。